molecular formula C₂₄H₄₀N₂O₃ B1663298 Nexopamil racemate CAS No. 116759-35-4

Nexopamil racemate

Cat. No.: B1663298
CAS No.: 116759-35-4
M. Wt: 404.6 g/mol
InChI Key: SKDZEFVVFACNLS-UHFFFAOYSA-N
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Description

Nexopamil racemate, also known as (Rac)-Nexopamil, is a racemic mixture of the compound Nexopamil. It is known for its potential anti-asthmatic and anti-ulcer activities. This compound acts as a combined calcium channel and 5-HT2 receptor antagonist, making it a significant compound in cardiovascular and neurological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nexopamil racemate involves several steps, including the formation of the core structure and subsequent functional group modifications. The detailed synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques. Common methods include the use of chiral separation techniques to obtain the racemic mixture from its enantiomers .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis followed by purification processes such as crystallization and chromatography. The production process must ensure high purity and yield, often requiring stringent control of reaction conditions and the use of advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions

Nexopamil racemate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Nexopamil racemate has a wide range of scientific research applications, including:

Mechanism of Action

Nexopamil racemate exerts its effects by blocking calcium channels and 5-HT2 receptors. This dual action helps in reducing platelet aggregation and preventing thrombus formation. The compound’s mechanism involves inhibiting the influx of calcium ions, which is crucial for various cellular processes, and blocking serotonin receptors, which play a role in platelet aggregation and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: Another calcium channel blocker used in cardiovascular diseases.

    Verapamil: A calcium channel blocker with similar therapeutic applications.

    Nifedipine: A calcium channel blocker used to treat hypertension and angina.

Uniqueness

Nexopamil racemate is unique due to its combined action on calcium channels and 5-HT2 receptors, providing a broader therapeutic effect compared to other calcium channel blockers. This dual action makes it particularly effective in preventing thrombus formation and reducing platelet aggregation .

Properties

IUPAC Name

5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDZEFVVFACNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869853
Record name 5-[Hexyl(methyl)amino]-2-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116759-35-4
Record name α-[3-(Hexylmethylamino)propyl]-3,4,5-trimethoxy-α-(1-methylethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116759-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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